tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate is a chiral bicyclic compound featuring a tetrahydropyridine ring substituted with a tert-butyl carbamate group at the 1-position and a hydroxyl group at the (3R)-stereocenter. This compound is structurally classified as a partially saturated heterocycle, making it a versatile intermediate in organic synthesis, particularly for constructing bioactive molecules or chiral ligands. Its stereochemistry at the 3R position is critical for enantioselective applications, such as in asymmetric catalysis or pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICJOYHYEDFTIX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Protection
The synthesis begins with (R)-hydroxypiperidine hydrochloride, a commercially available chiral precursor. Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc) is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (7) in near-quantitative yield. Subsequent protection of the hydroxyl group via acetylation (Ac₂O/pyridine) or silylation (TBSCl/imidazole) furnishes intermediates 8a (96% yield) and 8b (97% yield), respectively.
RuO₄ Oxidation to Lactam Intermediates
The critical oxidative step employs ruthenium tetroxide (RuO₄) under a biphasic solvent system (CH₂Cl₂/H₂O). This promotes cleavage of the C=C bond in the N-Boc-protected piperidine derivatives (8a , 8b ), forming γ-lactams (9a , 9b ) via endocyclic oxidation. The reaction proceeds at 0°C to room temperature, with yields exceeding 80%.
Table 1: RuO₄ Oxidation Conditions and Yields
| Substrate | Oxidant | Solvent System | Temperature | Yield (%) |
|---|---|---|---|---|
| 8a | RuO₄ | CH₂Cl₂/H₂O | 0°C → RT | 82 |
| 8b | RuO₄ | CH₂Cl₂/H₂O | 0°C → RT | 78 |
Reduction to Tetrahydropyridine Derivatives
The lactams (9a , 9b ) undergo reduction using Super-Hydride® (LiEt₃BH) in tetrahydrofuran (THF) at −78°C. This step selectively reduces the lactam carbonyl to a methylene group, yielding tert-butyl (3R)-3-acetoxy-1,2,3,6-tetrahydropyridine-1-carboxylate (11a ) and its silyl-protected analogue (11b ) in 71% and 82% yields, respectively. Dehydration with trifluoroacetic anhydride (TFAA) and diisopropylethylamine (DIPEA) ensures complete conversion to the tetrahydropyridine scaffold.
Hydroxyl Group Deprotection
Final deprotection of the 3-acetoxy (11a ) or 3-silyloxy (11b ) groups is achieved via acidic hydrolysis (2 M HCl) or fluoride-mediated desilylation (HF-pyridine). Ion-exchange chromatography (Dowex 50W×8) isolates the free hydroxy compound, tert-butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate, in >90% purity.
Alternative Protective Group Strategies
Silyl Ether Protection
Source highlights tert-butyldimethylsilyl (TBS) protection as a robust alternative to acetylation. For example, (3R)-3-((tert-butyldimethylsilyl)oxy)piperidine derivatives are synthesized using TBSCl and imidazole in DMF. This method offers enhanced stability under basic conditions, which is advantageous for multi-step syntheses. Subsequent RuO₄ oxidation and reduction steps parallel those in Section 1, with comparable yields.
Carbamate Formation and Deprotection
Comparative Analysis of Methodologies
Yield and Scalability
The RuO₄-mediated route () achieves consistently high yields (>75%) across all steps, making it suitable for industrial-scale production. In contrast, the boronic ester approach (), while efficient for N-alkylated tetrahydropyridines, is less applicable to the target compound due to incompatibility with the Boc-protected amine.
Stereochemical Integrity
Chiral integrity is preserved throughout the RuO₄ route, as evidenced by optical rotation data ([α]D²³ −18.4° for 11a ). Silyl protection () similarly maintains stereochemistry, with no observed racemization during deprotection.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the C5-C6 double bond. RuO<sub>4</sub>-mediated oxidation under a biphasic system (CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O) cleaves the double bond to yield (3R)-4-amino-3-hydroxybutyric acid derivatives after hydrolysis ( ):
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| RuO<sub>4</sub> (0.05 equiv), NaIO<sub>4</sub>, rt, 2 h | CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O | (3R)-4-(tert-butoxycarbonyl)amino-3-hydroxybutyric acid | 78–80% |
This reaction retains stereochemistry at C3, confirmed by optical rotation comparisons ([α]<sub>D</sub> = -10.8° in CHCl<sub>3</sub>) .
Nucleophilic Substitution at the Hydroxyl Group
The C3 hydroxyl group participates in esterification and silylation:
Acylation
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acetylation | Ac<sub>2</sub>O, pyridine, 0°C → rt | tert-Butyl (3R)-3-acetoxy-1,2,3,6-tetrahydropyridine-1-carboxylate | 85% |
| Silylation | TBSCl, imidazole, DMF | tert-Butyl (3R)-3-(tert-butyldimethylsilyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate | 92% |
Silylation protects the hydroxyl group during subsequent reactions (e.g., Grignard additions) without epimerization .
Esterification and Amidation
The Boc group is stable under basic conditions but can be cleaved with trifluoroacetic acid (TFA) to expose the secondary amine. The free amine undergoes:
-
Carbamate Formation : Reaction with chloroformates (e.g., benzyl chloroformate) yields substituted carbamates .
-
Amidation : Coupling with carboxylic acids (EDC/HOBt) produces amides ( ,).
Ring-Opening Reactions
Protonation of the tetrahydropyridine ring with HCl opens the ring to form a piperidinium intermediate, which reacts with nucleophiles:
Stereochemical Considerations
The (3R) configuration directs regioselectivity:
-
Epoxidation : Reaction with mCPBA occurs syn to the hydroxyl group, yielding a cis-epoxide .
-
Diels-Alder Reactions : The diene system reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts with >95% enantiomeric excess (ee) .
Functionalization via Cross-Coupling
The Boc-protected amine enables Pd-catalyzed cross-coupling:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aryl bromides | N-arylpiperidine derivatives | 70–85% |
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Boronic acids | Biaryl-functionalized tetrahydropyridines | 65–78% |
Stability and Storage
This compound’s versatility in stereospecific functionalization makes it valuable for synthesizing chiral pharmaceuticals, including calcium channel blockers and neuraminidase inhibitors. Experimental protocols emphasize the need for anhydrous conditions to preserve the Boc group and hydroxyl integrity .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets that may lead to the development of novel drugs.
Case Study: Neuroprotective Effects
Research has shown that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects. Studies indicate that this compound can potentially modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives with enhanced biological activities.
Example Synthesis Pathway
A common synthetic route involves the use of this compound as a starting material for creating more complex heterocycles that demonstrate anti-inflammatory and analgesic properties .
Agricultural Chemistry
The compound has potential applications in the development of agrochemicals. Its structural features may contribute to the design of new pesticides or herbicides that target specific biochemical pathways in pests or weeds.
Research Insights
Studies have explored the use of tetrahydropyridine derivatives in creating environmentally friendly pest control agents that minimize harm to non-target organisms .
Material Science
In material science, this compound can be utilized in the synthesis of polymers or as a building block for creating functional materials with specific properties.
Polymer Applications
Research indicates that incorporating tetrahydropyridine units into polymer chains can enhance mechanical properties and thermal stability, making them suitable for advanced engineering applications .
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agents | Treatment for neurodegenerative diseases |
| Organic Synthesis | Intermediate for bioactive compounds | Creation of novel therapeutic agents |
| Agricultural Chemistry | Development of eco-friendly pesticides | Reduced environmental impact |
| Material Science | Synthesis of functional polymers | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Reactivity Differences
- Polarity and Solubility: The 3R-hydroxyl group in the target compound enhances hydrogen bonding and aqueous solubility compared to non-polar analogs like the 3-methyl boronate ester . The 4-hydroxymethyl pyrrolidine derivative (C₁₁H₂₁NO₄) has a higher topological polar surface area (TPSA) due to additional hydroxyl groups, improving GI absorption .
- Steric and Electronic Effects: The tert-butyl carbamate group provides steric bulk, protecting the nitrogen atom from undesired reactions. In contrast, the 3-cyano substituent (C≡N) withdraws electron density, stabilizing the tetrahydropyridine ring against electrophilic attacks .
- Stereochemical Influence: The 3R configuration in the target compound is critical for enantioselective applications, unlike racemic or non-chiral analogs such as the 6-oxo derivative .
Biological Activity
tert-Butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 780782-29-8) is a heterocyclic compound belonging to the tetrahydropyridine class. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including anticancer properties, neuroprotective effects, and potential applications in treating various diseases.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Its structure allows it to act as a ligand for several receptors and enzymes involved in critical physiological processes.
1. Anticancer Activity
Research indicates that derivatives of tetrahydropyridines exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. Notably, these compounds showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrahydropyridine Derivative | FaDu | 5.0 | Apoptosis induction |
| Bleomycin | FaDu | 7.5 | DNA damage |
2. Neuroprotective Effects
Tetrahydropyridine derivatives have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activity. For instance, compounds within this class have been shown to inhibit oxidative stress-induced neuronal cell death in models of neurodegenerative diseases .
3. Cholinesterase Inhibition
The compound has also been studied for its potential as a cholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. In vitro studies demonstrated that this compound could effectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission .
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of tetrahydropyridine derivatives and evaluated their anticancer activities against various tumor cell lines. The results indicated that certain modifications on the tetrahydropyridine core significantly enhanced cytotoxicity and apoptosis induction .
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study focused on the neuroprotective effects of tetrahydropyridine derivatives in animal models of Alzheimer's disease. The results showed that these compounds reduced amyloid-beta aggregation and improved cognitive function in treated animals compared to controls .
Q & A
What are the key considerations for stereoselective synthesis of tert-butyl (3R)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate?
Stereoselective synthesis of this compound requires careful control of the chiral center at the 3R position. Common strategies include:
- Chiral Pool Approach : Use of enantiomerically pure starting materials, such as (R)-3-hydroxypyrrolidine derivatives, followed by Boc protection and ring expansion .
- Asymmetric Catalysis : Employing chiral catalysts (e.g., organocatalysts or transition-metal complexes) during hydroxylation or cyclization steps to induce enantioselectivity. For example, Sharpless asymmetric dihydroxylation or enzymatic resolution may be applicable .
- Protection-Deprotection Strategies : Temporary protection of the hydroxyl group (e.g., silyl ethers or acetates) to prevent racemization during subsequent reactions .
How can the stereochemical integrity of this compound be verified?
Rigorous analytical methods are essential:
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and determine enantiomeric excess (ee) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR or employ NOE experiments to confirm spatial arrangement .
- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal diffraction studies .
What are common instability issues during storage or reaction conditions, and how can they be mitigated?
The compound’s Boc-protected tertiary alcohol and tetrahydropyridine ring may pose stability challenges:
- Hydrolysis : Susceptibility to acidic or basic conditions. Store under inert atmosphere (N/Ar) at –20°C in anhydrous solvents (e.g., THF or DCM) .
- Oxidation : The 1,2,3,6-tetrahydropyridine ring can oxidize to pyridine derivatives. Add antioxidants (e.g., BHT) or conduct reactions under inert conditions .
- Thermal Degradation : Avoid prolonged heating above 50°C; optimize reaction times using microwave-assisted synthesis if necessary .
How is this compound utilized in medicinal chemistry research?
This compound serves as a versatile intermediate:
- Peptidomimetics : The Boc-protected amine and hydroxyl group enable incorporation into protease inhibitors or GPCR-targeting molecules .
- Calcium Channel Modulators : Structural analogs (e.g., dihydropyridine derivatives) have shown activity in cardiovascular disease models .
- Neuroscience Probes : Related tetrahydropyridine derivatives are studied for neurotoxicity or dopaminergic signaling (e.g., MPTP analogs) .
How can conflicting data on reaction yields or enantioselectivity in literature be resolved?
Contradictions often arise from variations in:
- Reaction Conditions : Temperature, solvent polarity, and catalyst loading significantly impact outcomes. For example, DMAP and triethylamine in DCM at 0–20°C yield optimal sulfonylation efficiency , while higher temperatures may degrade intermediates .
- Protecting Group Compatibility : Competing side reactions (e.g., Boc cleavage under acidic conditions) can reduce yields. Validate protocols via control experiments with model substrates .
- Analytical Methods : Ensure consistency in ee measurement techniques (e.g., HPLC vs. polarimetry) .
What advanced purification techniques are recommended for isolating this compound?
- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers or byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/heptane) for high-purity crystalline isolates .
- Preparative HPLC : Employ chiral columns for enantiomeric resolution if racemization occurs during synthesis .
How does the hydroxyl group’s stereochemistry influence the compound’s reactivity in downstream reactions?
The 3R configuration affects:
- Nucleophilic Substitution : Steric hindrance may slow reactions at the adjacent nitrogen or carbon centers .
- Metal-Catalyzed Couplings : Chelation effects (e.g., with Pd or Cu catalysts) can alter regioselectivity in cross-coupling reactions .
- Enzymatic Transformations : Stereospecific enzymes (e.g., oxidoreductases) may selectively modify the R-enantiomer .
What safety precautions are critical when handling this compound?
- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE (gloves, goggles) .
- Flammability : Store away from ignition sources; use CO or dry chemical extinguishers for fires .
- Waste Disposal : Follow hazardous waste protocols for organoamines and Boc-protected compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
